2,4-D Isopropyl ester chemical and physical properties
2,4-D Isopropyl ester chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-D Isopropyl Ester
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-D Isopropyl ester, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identification
2,4-D Isopropyl ester is a herbicide belonging to the phenoxy acid family.[1] It is synthesized from 2,4-Dichlorophenoxyacetic acid and isopropanol. The ester functional group enhances its lipophilicity, which allows for better penetration into plant tissues.[1] It acts as a synthetic auxin, mimicking natural plant hormones and leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][2]
| Identifier | Value |
| IUPAC Name | propan-2-yl 2-(2,4-dichlorophenoxy)acetate[2][3][4] |
| CAS Number | 94-11-1[1][5][6][7] |
| Molecular Formula | C₁₁H₁₂Cl₂O₃[1][5][7][8] |
| Molecular Weight | 263.12 g/mol [7][8] |
| Canonical SMILES | CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl[2][3] |
| InChI Key | WHOKDONDRZNCBC-UHFFFAOYSA-N[1][2][3] |
Physical and Chemical Properties
The physical state of 2,4-D Isopropyl ester is typically a colorless to pale yellow or amber liquid, though the pure form can be a solid.[1][3][9] It has a distinctive, characteristic phenolic and hydrocarbon odor.[1][10]
| Property | Value |
| Melting Point | 5-10 °C and 20-25 °C (two forms)[3] |
| Boiling Point | 130 °C @ 1 mm Hg[3] |
| Density | 1.255-1.270 g/cm³[11] |
| Solubility in Water | 4.34 mg/L[11]; 37.3 mg/L[3][9] |
| Solubility in Organic Solvents | Soluble in alcohols and most oils[1][3] |
| Vapor Pressure | 7.5 x 10⁻⁵ mmHg[11] |
| Soil Adsorption Coefficient (Koc) | Estimated as 600[3][9] |
Safety and Handling
2,4-D Isopropyl ester is considered a hazardous substance.[11] It is harmful if swallowed, inhaled, or in contact with skin.[11] It can cause serious eye damage and skin irritation, and may cause an allergic skin reaction.[11][12] The International Agency for Research on Cancer (IARC) has classified 2,4-D as Group 2B, possibly carcinogenic to humans.[11]
Handling Precautions:
-
Handle in a well-ventilated place.[9]
-
Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[9][11]
-
Avoid contact with skin and eyes.[9]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[11][12]
Fire Fighting Measures:
-
The compound is combustible.[11]
-
Suitable extinguishing media include foam, dry chemical powder, and carbon dioxide.[9][11]
Experimental Protocols
a) Determination of Melting Point: A capillary tube is packed with a small amount of the solid sample and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.
b) Determination of Boiling Point: The liquid is placed in a distillation flask with a thermometer positioned to measure the temperature of the vapor. The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For substances with high boiling points, this is often performed under reduced pressure.
c) Determination of Solubility: A known amount of the substance is added to a specific volume of a solvent (e.g., water, organic solvent) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance is then determined by a suitable analytical method, such as spectroscopy or chromatography, to quantify its solubility.
d) Synthesis of 2,4-D Isopropyl Ester (General Esterification): Esters are typically synthesized by the Fischer esterification method. This involves reacting a carboxylic acid (2,4-Dichlorophenoxyacetic acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid.[13][14] The reaction is an equilibrium, and to drive it towards the formation of the ester, one of the reactants can be used in excess, or a product (like water) can be removed as it is formed.[14][15] The crude ester is then purified through extraction to remove the acid catalyst and unreacted starting materials, followed by distillation.[14]
Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of an ester, a process applicable to the production of 2,4-D Isopropyl ester.
References
- 1. CAS 94-11-1: 2,4-D isopropyl ester | CymitQuimica [cymitquimica.com]
- 2. 2,4-D-isopropyl [sitem.herts.ac.uk]
- 3. 2,4-D Isopropyl Ester | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. 2,4-D isopropyl ester - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2,4-D Isopropyl Ester - OEHHA [oehha.ca.gov]
- 7. 2,4-D-isopropyl ester | CAS 94-11-1 | LGC Standards [lgcstandards.com]
- 8. pdqscientific.com [pdqscientific.com]
- 9. echemi.com [echemi.com]
- 10. adama.com [adama.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. agpro.co.nz [agpro.co.nz]
- 13. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 14. csub.edu [csub.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
